molecular formula C12H14O2 B2560573 3-(Oxan-4-yl)benzaldehyde CAS No. 1071039-79-6

3-(Oxan-4-yl)benzaldehyde

Cat. No.: B2560573
CAS No.: 1071039-79-6
M. Wt: 190.242
InChI Key: GHWBNCQSSUMAQC-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)benzaldehyde is an organic compound characterized by the presence of an oxane ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate oxane derivative under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-hydroxybenzaldehyde is treated with oxane in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production. Advanced purification techniques, including distillation and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 3-(Oxan-4-yl)benzoic acid.

    Reduction: 3-(Oxan-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The oxane ring may also contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

    Benzaldehyde: Lacks the oxane ring, making it less complex and potentially less versatile in certain applications.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the oxane ring, leading to different reactivity and applications.

    3-(Oxan-4-yl)benzoic acid:

Uniqueness: 3-(Oxan-4-yl)benzaldehyde is unique due to the presence of both the oxane ring and the aldehyde group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(oxan-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8-9,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBNCQSSUMAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071039-79-6
Record name 3-(oxan-4-yl)benzaldehyde
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